molecular formula C9H12O2S B3046518 Tert-butyl thiophene-3-carboxylate CAS No. 125294-45-3

Tert-butyl thiophene-3-carboxylate

Cat. No. B3046518
CAS RN: 125294-45-3
M. Wt: 184.26
InChI Key: YPPDPANYMIUZJG-UHFFFAOYSA-N
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Description

Tert-butyl thiophene-3-carboxylate is a chemical compound with the molecular formula C9H12O2S . It is used in the field of specialty chemicals .


Synthesis Analysis

The synthesis of thiophene derivatives, such as Tert-butyl thiophene-3-carboxylate, has been a topic of research. A Pd-catalytic method has been developed for the preparation of 3-hydroxythieno . This method can be widely utilized as the chemical building block for modular assembly of structurally diverse 3-substituted thieno .


Molecular Structure Analysis

The molecular structure of Tert-butyl thiophene-3-carboxylate involves a thiophene ring, which is a five-membered ring with one sulfur atom . The thiophene ring is substituted at the 3-position with a carboxylate group .


Chemical Reactions Analysis

Thiophene-based conjugated molecules, like Tert-butyl thiophene-3-carboxylate, have played an indispensable role in the development of organic optoelectronics . They have been widely used in the development of donor and acceptor materials in organic solar cells .


Physical And Chemical Properties Analysis

Tert-butyl thiophene-3-carboxylate has a molecular weight of 184.26 .

Scientific Research Applications

Mechanism of Action

The photoluminescence properties of thiophene-2-carboxylate can be efficiently modulated by introducing different functional groups at the C3-position . This allows for the creation of structurally diverse derivatives via hydroxy-based transformation .

Safety and Hazards

As with any chemical, safety precautions should be taken when handling Tert-butyl thiophene-3-carboxylate. The Material Safety Data Sheet (MSDS) provides information on the potential hazards of this chemical .

Future Directions

The development of new methods for the synthesis of thiophene derivatives, including Tert-butyl thiophene-3-carboxylate, is an active area of research . These compounds have potential applications in the field of organic optoelectronics .

properties

IUPAC Name

tert-butyl thiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2S/c1-9(2,3)11-8(10)7-4-5-12-6-7/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPPDPANYMIUZJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CSC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10654957
Record name tert-Butyl thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10654957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl thiophene-3-carboxylate

CAS RN

125294-45-3
Record name tert-Butyl thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10654957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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